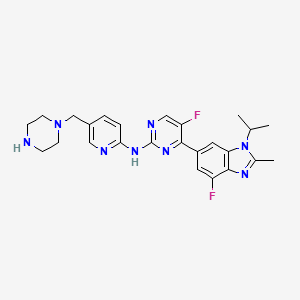

Abemaciclib Metabolites M2

Übersicht

Beschreibung

LSN2839567, auch bekannt als Abemaciclib-Metabolit M2, ist ein potenter Inhibitor der cyclin-abhängigen Kinasen 4 und 6 (CDK4 und CDK6). Es ist ein Metabolit von Abemaciclib, einem Medikament, das zur Behandlung bestimmter Arten von Brustkrebs eingesetzt wird. LSN2839567 hat eine signifikante Antitumoraktivität gezeigt und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Vorbereitungsmethoden

Die Herstellung von LSN2839567 beinhaltet den Metabolismus von Abemaciclib. Abemaciclib wird durch eine Reihe von chemischen Reaktionen synthetisiert, darunter Cyclisierungs- und Substitutionsreaktionen. Die spezifischen Syntheserouten und Reaktionsbedingungen für die Herstellung von Abemaciclib sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Die industrielle Produktion von Abemaciclib erfolgt durch chemische Großsynthese unter Verwendung fortschrittlicher organisch-chemischer Verfahren .

Analyse Chemischer Reaktionen

LSN2839567 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: LSN2839567 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: LSN2839567 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

LSN2839567 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner Anwendungen umfassen:

Krebsforschung: LSN2839567 wird verwendet, um die Mechanismen des Wachstums und der Proliferation von Krebszellen zu untersuchen.

Arzneimittelentwicklung: Es wird bei der Entwicklung neuer Krebsmedikamente und bei der Untersuchung von Arzneimittelstoffwechsel und Pharmakokinetik eingesetzt.

Biologische Studien: LSN2839567 wird verwendet, um die molekularen Pfade zu untersuchen, die an der Zellzyklusregulation und Apoptose beteiligt sind.

Wirkmechanismus

LSN2839567 entfaltet seine Wirkung durch Hemmung der cyclin-abhängigen Kinasen 4 und 6 (CDK4 und CDK6). Diese Kinasen sind für den Fortschritt des Zellzyklus von der G1-Phase zur S-Phase essentiell. Durch die Hemmung von CDK4 und CDK6 verhindert LSN2839567 die Phosphorylierung des Retinoblastomproteins und blockiert so den Fortschritt des Zellzyklus und induziert einen Zellzyklusarrest. Dieser Mechanismus ist besonders effektiv in Krebszellen, die auf schnelle Zellteilung für das Wachstum angewiesen sind .

Wissenschaftliche Forschungsanwendungen

LSN2839567 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Cancer Research: LSN2839567 is used to study the mechanisms of cancer cell growth and proliferation.

Drug Development: It is used in the development of new anticancer drugs and in the study of drug metabolism and pharmacokinetics.

Biological Studies: LSN2839567 is used to investigate the molecular pathways involved in cell cycle regulation and apoptosis.

Wirkmechanismus

LSN2839567 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, LSN2839567 prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .

Vergleich Mit ähnlichen Verbindungen

LSN2839567 ähnelt anderen CDK4- und CDK6-Inhibitoren, wie zum Beispiel:

Palbociclib: Ein weiterer CDK4- und CDK6-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Ribociclib: Ein CDK4- und CDK6-Inhibitor mit ähnlicher Antitumoraktivität.

Was LSN2839567 auszeichnet, ist seine spezifische Rolle als Metabolit von Abemaciclib, die es ermöglicht, in Studien zum Arzneimittelstoffwechsel und zur Pharmakokinetik eingesetzt zu werden. Darüber hinaus macht seine potente Hemmung von CDK4 und CDK6 es zu einem wertvollen Werkzeug in der Krebsforschung .

Eigenschaften

IUPAC Name |

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGZDCRFGCEEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

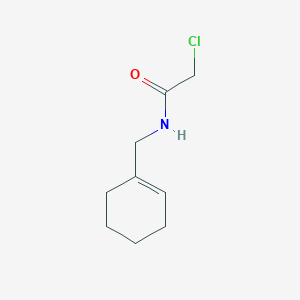

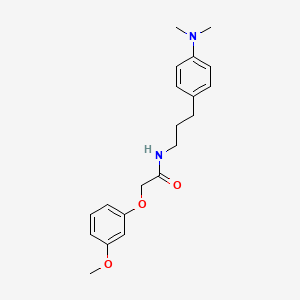

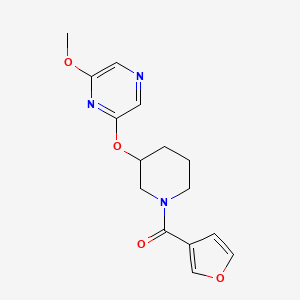

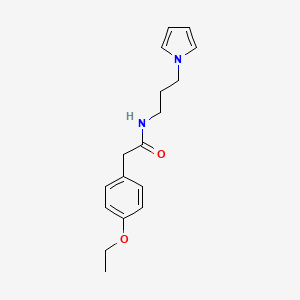

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)

![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)

![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2369105.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide](/img/structure/B2369111.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)

![N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2369115.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)